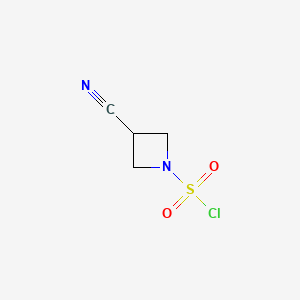
6-Fluoro-2,2'-bipyridine
Übersicht
Beschreibung
6-Fluoro-2,2’-bipyridine is a chemical compound with the CAS Number: 1223063-81-7. It has a molecular weight of 174.18 and its IUPAC name is 6-fluoro-2,2’-bipyridine . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Fluoro-2,2’-bipyridine is 1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Bipyridine and its Derivatives Bipyridine and its derivatives, including “6-Fluoro-2,2’-bipyridine”, are extensively used as fundamental components in various applications . Here are some of the fields where they are used:
-
Ligands in Transition-Metal Catalysis : Bipyridine derivatives serve as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which can decrease catalytic activity and yield in the reaction system .
-
Photosensitizers : Bipyridine derivatives are used as photosensitizers . The specifics of their application as photosensitizers, including the methods of application and the results obtained, are not detailed in the available resources.
-
Viologens : Bipyridine derivatives are used in the creation of viologens . The specifics of their use in this field, including the methods of application and the results obtained, are not detailed in the available resources.
-
Supramolecular Structures : Bipyridine derivatives are used in the creation of supramolecular structures . The specifics of their use in this field, including the methods of application and the results obtained, are not detailed in the available resources.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVPRINSIVTMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729388 | |
| Record name | 6-Fluoro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,2'-bipyridine | |
CAS RN |
1223063-81-7 | |
| Record name | 6-Fluoro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594866.png)








![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)